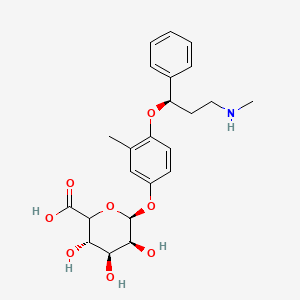

4'-Hydroxy Atomoxetine Glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

540729-08-6 |

|---|---|

Molecular Formula |

C23H29NO8 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1 |

InChI Key |

DJWNPJFKTPNTAE-AJYYVVFWSA-N |

SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |

Isomeric SMILES |

CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |

Appearance |

White to Off-White Solid |

melting_point |

156-163˚C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid; 4-Hydroxyatomoxetine-O-glucuronide; 4'-Hydroxy atomoxetine b-D-glucuronide; 3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl; 4’-Hydroxy Atomoxetine -D-Glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4'-Hydroxy Atomoxetine Glucuronide: An In-depth Technical Whitepaper

This technical guide provides a detailed exploration of the synthesis of 4'-Hydroxy Atomoxetine Glucuronide, the primary metabolite of Atomoxetine. Authored for researchers, scientists, and drug development professionals, this document outlines the core synthetic strategies, provides detailed experimental protocols, and explains the scientific rationale behind the methodological choices.

Introduction: The Critical Role of Metabolite Synthesis in Drug Development

Atomoxetine, a selective norepinephrine reuptake inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The main metabolic pathway involves hydroxylation to form 4'-Hydroxy Atomoxetine, which is subsequently conjugated with glucuronic acid to produce this compound. The synthesis of this metabolite is crucial for various aspects of drug development, including pharmacokinetic studies, in vitro and in vivo pharmacological profiling, and as a reference standard for regulatory submissions.

Synthetic Pathways: Chemical vs. Enzymatic Approaches

The synthesis of this compound can be achieved through two primary routes: a purely chemical synthesis and a chemoenzymatic (biosynthetic) approach. Each pathway offers distinct advantages and presents unique challenges.

The Chemical Synthesis Route

The chemical synthesis of this compound typically involves a multi-step process that includes the protection of reactive functional groups, a key glycosylation step, and subsequent deprotection to yield the final product.

Conceptual Workflow of Chemical Synthesis:

Figure 1: Chemical Synthesis Workflow.

2.1.1. Detailed Experimental Protocol (Chemical Synthesis)

Step 1: Preparation of 4'-Hydroxy Atomoxetine

The synthesis begins with 4'-Hydroxy Atomoxetine, which can be synthesized from Atomoxetine via aromatic hydroxylation or obtained from commercial sources.

Step 2: Protection of Functional Groups

The secondary amine and the phenolic hydroxyl group of 4'-Hydroxy Atomoxetine must be protected to prevent side reactions during glycosylation. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine.

-

Protocol:

-

Dissolve 4'-Hydroxy Atomoxetine in a suitable solvent (e.g., dichloromethane, DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).

-

Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work up the reaction and purify the Boc-protected intermediate.

-

Step 3: Glycosylation

The protected 4'-Hydroxy Atomoxetine is then reacted with an activated glucuronic acid donor. A common method is the use of a trichloroacetimidate donor catalyzed by a Lewis acid.

-

Protocol:

-

Dissolve the protected 4'-Hydroxy Atomoxetine and the glucuronic acid donor in anhydrous DCM under an inert atmosphere.

-

Cool the reaction to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

-

Allow the reaction to proceed to completion.

-

Quench the reaction, perform an aqueous workup, and purify the protected glucuronide conjugate by column chromatography.

-

Step 4: Deprotection

The final step is the removal of all protecting groups to yield the target compound.

-

Protocol:

-

Treat the protected glucuronide conjugate with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent.

-

Monitor the deprotection by LC-MS.

-

Remove the acid and solvent under reduced pressure.

-

Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).

-

Table 1: Key Reagents in Chemical Synthesis

| Step | Reagent | Function |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Amine protecting group |

| Glycosylation | Glucuronic acid trichloroacetimidate | Glucuronic acid donor |

| Glycosylation | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid catalyst |

| Deprotection | Trifluoroacetic acid (TFA) | Deprotecting agent |

The Chemoenzymatic Synthesis Route

This approach utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of glucuronic acid to 4'-Hydroxy Atomoxetine, mimicking the natural metabolic process.

Conceptual Workflow of Chemoenzymatic Synthesis:

An In-Depth Technical Guide to the Formation of 4'-Hydroxy Atomoxetine Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the metabolic formation of 4'-Hydroxy Atomoxetine Glucuronide, a principal metabolite of atomoxetine. By synthesizing data from foundational pharmacokinetic studies and established principles of drug metabolism, this document offers a comprehensive overview for professionals in drug development and pharmacology.

Introduction: The Metabolic Journey of Atomoxetine

Atomoxetine, a selective norepinephrine reuptake inhibitor, is primarily prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The biotransformation of atomoxetine is a multi-step process involving both Phase I and Phase II metabolic reactions, ultimately leading to the formation of more water-soluble compounds that are readily excreted. The major metabolic pathway involves the formation of 4'-hydroxyatomoxetine, which is then conjugated to form this compound.[1][2][3][4][5] This glucuronide conjugate is the most abundant metabolite of atomoxetine found in urine.[4]

Part 1: The Initial Oxidative Step - Formation of 4'-Hydroxyatomoxetine

The biotransformation of atomoxetine is initiated by a Phase I oxidation reaction, specifically an aromatic hydroxylation. This reaction introduces a hydroxyl group onto the 4'-position of the phenoxy ring of the atomoxetine molecule, yielding the pharmacologically active metabolite, 4'-hydroxyatomoxetine.

The Key Enzyme: Cytochrome P450 2D6 (CYP2D6)

The primary enzyme responsible for the 4'-hydroxylation of atomoxetine is Cytochrome P450 2D6 (CYP2D6).[1][4][5][6] In vitro studies utilizing human liver microsomes have demonstrated a strong correlation between CYP2D6 activity and the rate of 4'-hydroxyatomoxetine formation.[6]

Genetic Polymorphism and its Clinical Implications

CYP2D6 is a highly polymorphic enzyme, leading to significant inter-individual variability in its metabolic capacity. This genetic variation gives rise to distinct patient populations:

-

Extensive Metabolizers (EMs): Individuals with normal or increased CYP2D6 activity who metabolize atomoxetine at a typical rate.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, resulting in a significantly slower metabolism of atomoxetine.

This polymorphism has profound effects on the pharmacokinetics of atomoxetine. In CYP2D6 poor metabolizers, the plasma concentrations of the parent drug are substantially higher, and the elimination half-life is prolonged compared to extensive metabolizers.

| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Atomoxetine AUC | Lower | ~10-fold higher | [7] |

| Atomoxetine Peak Concentration | Lower | ~5-fold higher | [7] |

| 4'-Hydroxyatomoxetine Plasma Concentration | Higher | Lower | [4] |

Part 2: The Conjugation Reaction - Formation of this compound

Following its formation, 4'-hydroxyatomoxetine undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the covalent attachment of glucuronic acid to the newly introduced hydroxyl group, resulting in the formation of this compound. This reaction significantly increases the water solubility of the metabolite, facilitating its renal excretion.

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)

Glucuronidation reactions are catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues.[7] The UGTs utilize uridine diphosphate glucuronic acid (UDPGA) as a co-substrate to transfer the glucuronic acid moiety to the acceptor molecule.

Identifying the Specific UGT Isoforms: An Unanswered Question

While it is well-established that 4'-hydroxyatomoxetine undergoes extensive O-glucuronidation, the specific UGT isoforms responsible for this conjugation have not been definitively identified in the reviewed scientific literature. Foundational studies on atomoxetine metabolism, such as those by Sauer et al. and Ring et al., have thoroughly characterized the initial CYP-mediated oxidation but do not provide a detailed analysis of the subsequent glucuronidation step.[1][2][4][5][6]

To definitively identify the UGT isoforms involved, a series of in vitro experiments would be required. The following section outlines the standard experimental workflow for such an investigation.

Experimental Protocols for UGT Isoform Phenotyping

The identification of the specific UGT enzymes responsible for the glucuronidation of a drug metabolite is a critical step in understanding its disposition and potential for drug-drug interactions. A typical workflow for UGT phenotyping involves the use of human liver microsomes and a panel of recombinant human UGT enzymes.

Step 1: Incubation with Human Liver Microsomes (HLMs)

-

Objective: To confirm that the glucuronidation of 4'-hydroxyatomoxetine occurs in the liver and to determine the enzyme kinetics.

-

Methodology:

-

Incubate varying concentrations of 4'-hydroxyatomoxetine with pooled human liver microsomes in the presence of the UGT co-factor, UDPGA.

-

At specific time points, quench the reaction.

-

Analyze the formation of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Determine the kinetic parameters (Km and Vmax) of the reaction.

-

Step 2: Screening with a Panel of Recombinant Human UGT Isoforms

-

Objective: To identify which specific UGT isoforms are capable of catalyzing the glucuronidation of 4'-hydroxyatomoxetine.

-

Methodology:

-

Incubate 4'-hydroxyatomoxetine with a panel of individual, commercially available recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15).[8][9]

-

Include appropriate positive and negative controls.

-

Analyze the formation of the glucuronide conjugate for each UGT isoform.

-

Identify the isoforms that demonstrate significant metabolic activity towards 4'-hydroxyatomoxetine.

-

Step 3: Kinetic Analysis with Active Recombinant UGT Isoforms

-

Objective: To determine the kinetic parameters (Km and Vmax) for the glucuronidation of 4'-hydroxyatomoxetine by the identified active UGT isoforms.

-

Methodology:

-

Perform incubations with varying concentrations of 4'-hydroxyatomoxetine for each of the active recombinant UGT isoforms identified in Step 2.

-

Determine the Km and Vmax values for each enzyme.

-

Compare the kinetic profiles of the different isoforms to assess their relative contributions to the overall glucuronidation of 4'-hydroxyatomoxetine in the liver.

-

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of atomoxetine to this compound.

Caption: Experimental workflow for UGT isoform phenotyping.

Conclusion and Future Directions

The formation of this compound is a critical step in the clearance of atomoxetine. While the initial hydroxylation by CYP2D6 is well-characterized and has significant clinical implications due to genetic polymorphism, the specific UDP-glucuronosyltransferase isoforms responsible for the subsequent glucuronidation of 4'-hydroxyatomoxetine remain to be definitively identified.

Future research employing the in vitro methodologies outlined in this guide is necessary to elucidate the precise enzymatic basis of this important Phase II metabolic pathway. A comprehensive understanding of the UGTs involved will further enhance our ability to predict potential drug-drug interactions and inter-individual variability in atomoxetine disposition, ultimately contributing to the safer and more effective use of this therapeutic agent.

References

- Sauer, J. M., Ponsler, G. D., Mattiuz, E. L., Long, A. J., Witcher, J. W., Thomasson, H. R., & De Sante, K. A. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug metabolism and disposition, 31(1), 98–107.

- Ring, B. J., Binkley, S. N., VandenBranden, M., & Wrighton, S. A. (2002). Identification of the human cytochromes P450 responsible for atomoxetine metabolism. Drug metabolism and disposition, 30(3), 319–323.

- Yu, G., Stearns, R. A., & Doss, G. A. (2003). In vitro metabolism of atomoxetine in human liver microsomes. Drug metabolism and disposition, 31(9), 1145–1152.

- Sauer, J. M., Ring, B. J., & Witcher, J. W. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571–590.

- Mattiuz, E. L., Ponsler, G. D., Barbuch, R. J., Wood, P. G., Mullen, J. H., Shugert, R. L., Li, Q., Wheeler, W. J., Kuo, F., Conrad, P. C., & Sauer, J. M. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug metabolism and disposition, 31(1), 88–97.

- Ring, B. J., Gillespie, J. S., Eckstein, J. A., & Wrighton, S. A. (2002). Identification of the human cytochromes P450 responsible for the N-demethylation of atomoxetine. Drug metabolism and disposition, 30(11), 1257–1260.

-

ClinPGx. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2002). Strattera (atomoxetine HCl) capsules prescribing information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]

-

Charles River. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]

- de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International journal of psychiatry in clinical practice, 7(3), 167–176.

Sources

- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the human cytochromes P450 responsible for atomoxetine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xenotech.com [xenotech.com]

- 8. criver.com [criver.com]

- 9. criver.com [criver.com]

An In-Depth Technical Guide to the Metabolism of Atomoxetine to 4'-Hydroxy Atomoxetine Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomoxetine, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its complex metabolic pathway. This guide provides a comprehensive technical overview of the biotransformation of atomoxetine, with a specific focus on the formation of its primary active metabolite, 4-hydroxyatomoxetine, and its subsequent conjugation to 4'-hydroxy atomoxetine glucuronide. We will delve into the key enzymatic players, the influence of pharmacogenomics, and the analytical methodologies employed to elucidate this critical metabolic route.

Introduction to Atomoxetine and its Clinical Significance

Atomoxetine is a cornerstone in the management of ADHD in both pediatric and adult populations.[3] Unlike stimulant medications, it is not a controlled substance, which can be a significant advantage for individuals with a history of substance abuse.[1] The therapeutic action of atomoxetine is attributed to its selective inhibition of the presynaptic norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.[1][4] The drug is well-absorbed orally and exhibits a bioavailability ranging from 63% to 94%, largely influenced by first-pass metabolism.[5]

The Primary Metabolic Pathway: Formation of 4-Hydroxyatomoxetine

The initial and most critical step in atomoxetine's metabolism is the aromatic hydroxylation of the parent compound to form 4-hydroxyatomoxetine.[5][6] This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][5][7]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is a highly polymorphic enzyme, leading to significant inter-individual variability in atomoxetine metabolism.[3] This genetic variation gives rise to distinct patient populations:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity who efficiently metabolize atomoxetine.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, resulting in significantly slower metabolism.[8]

This genetic polymorphism has profound clinical implications. In PMs, the reduced clearance of atomoxetine leads to approximately 10-fold higher plasma concentrations compared to EMs.[5] Consequently, the half-life of atomoxetine is prolonged from about 5.2 hours in EMs to 21.6 hours in PMs.[5]

Clinical Implications of CYP2D6 Polymorphisms

The increased exposure to atomoxetine in PMs can heighten the risk of adverse effects.[1] Therefore, dose adjustments are often recommended for patients identified as CYP2D6 poor metabolizers or those taking potent CYP2D6 inhibitors.[1][8] Common CYP2D6 inhibitors that can significantly increase atomoxetine levels include certain antidepressants like fluoxetine, paroxetine, and bupropion.[9][10]

It is noteworthy that 4-hydroxyatomoxetine is not an inactive byproduct; it is equipotent to the parent drug in inhibiting the norepinephrine transporter.[1][2] However, it is rapidly glucuronidated and typically found at much lower concentrations in the plasma.[1][2] In individuals lacking CYP2D6 activity, other CYP enzymes can form 4-hydroxyatomoxetine, but at a much slower rate.[2]

Phase II Metabolism: Glucuronidation to this compound

Following its formation, 4-hydroxyatomoxetine undergoes a phase II conjugation reaction, specifically O-glucuronidation, to form this compound.[6][11] This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the detoxification and elimination of various xenobiotics and endogenous compounds.[12][13]

The Role of UDP-Glucuronosyltransferases (UGTs)

The O-glucuronidation of the hydroxylated metabolites of atomoxetine is the primary phase II metabolic pathway.[14] While the specific UGT isoforms responsible for the glucuronidation of 4-hydroxyatomoxetine are not definitively identified in all literature, UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of various phenolic compounds.[15] Research suggests that UGT1A1 and UGT1A9 are key enzymes in the glucuronidation of similar isoflavone structures.[16] The resulting glucuronide conjugate is a highly polar, water-soluble molecule that is readily excreted from the body, primarily in the urine.[8] In fact, over 80% of an administered dose of atomoxetine is excreted in the urine, mainly as 4-hydroxyatomoxetine-O-glucuronide.[8]

Minor Metabolic Pathways

While the hydroxylation and subsequent glucuronidation represent the major metabolic route, other minor pathways contribute to the overall clearance of atomoxetine. These include N-demethylation to form N-desmethylatomoxetine, which is catalyzed by CYP2C19, and benzylic oxidation.[5][11][17] N-desmethylatomoxetine can also undergo further hydroxylation by CYP2D6.[6]

Experimental Protocols for Studying Atomoxetine Metabolism

A thorough understanding of atomoxetine's metabolic fate relies on robust in vitro and in vivo experimental models.

In Vitro Microsomal Assays

Objective: To determine the kinetic parameters of 4-hydroxyatomoxetine formation and identify the P450 enzymes involved.

Protocol:

-

Incubation: Human liver microsomes (HLMs) are incubated with atomoxetine at various concentrations.

-

Cofactors: The reaction mixture is supplemented with an NADPH-regenerating system.

-

Inhibitors: To identify specific CYP450 involvement, incubations are performed in the presence of selective chemical inhibitors (e.g., quinidine for CYP2D6).

-

Analysis: The formation of 4-hydroxyatomoxetine is quantified using liquid chromatography-mass spectrometry (LC-MS).

Recombinant Human UGT Assays

Objective: To identify the specific UGT isoforms responsible for the glucuronidation of 4-hydroxyatomoxetine.

Protocol:

-

Enzyme Source: Commercially available recombinant human UGT isoforms expressed in a suitable cell line are used.

-

Incubation: Each UGT isoform is incubated with 4-hydroxyatomoxetine and the cofactor UDP-glucuronic acid (UDPGA).

-

Analysis: The formation of this compound is monitored by LC-MS.

Visualization of the Metabolic Pathway and Experimental Workflow

To visually represent the complex processes described, the following diagrams are provided.

Caption: Major metabolic pathway of atomoxetine.

Caption: Experimental workflow for studying atomoxetine metabolism.

Quantitative Data Summary

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Oral Bioavailability | 63% | 94% | [5] |

| Plasma Half-life | 5.2 hours | 21.6 hours | [5] |

| Systemic Clearance | 0.35 L/h/kg | 0.03 L/h/kg | [5] |

| Steady-State Plasma Conc. | ~1x | ~10x | [5] |

| Urinary Excretion (as 4-hydroxyatomoxetine glucuronide) | >80% of dose | Significantly less, but still major urinary metabolite | [6][8] |

Conclusion

The metabolism of atomoxetine to this compound is a complex, multi-step process primarily driven by CYP2D6 and UGT enzymes. The significant pharmacogenetic variability of CYP2D6 necessitates careful consideration in clinical practice, particularly regarding dosing and potential drug-drug interactions. A thorough understanding of this metabolic pathway, facilitated by the experimental approaches outlined in this guide, is crucial for optimizing the therapeutic use of atomoxetine and for the development of future drugs targeting the norepinephrine transporter system.

References

-

Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590. [Link]

-

National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

-

PharmGKB. Atomoxetine Pathway, Pharmacokinetics. [Link]

-

Wikipedia. Atomoxetine. [Link]

-

PharmGKB. atomoxetine. [Link]

-

Adheron Therapeutics. 4-Hydroxyatomoxetine. [Link]

-

SingleCare. (2024). Atomoxetine interactions to avoid. [Link]

-

National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. [Link]

-

Yu, G., et al. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(5), 412-422. [Link]

-

U.S. Food and Drug Administration. (2002). STRATTERA (atomoxetine HCl) Label. [Link]

-

Sauer, J. M., et al. (2003). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. Drug Metabolism and Disposition, 31(1), 98-107. [Link]

-

PharmGKB. Atomoxetine Pathway, Pharmacokinetics. [Link]

-

National Center for Biotechnology Information. (2023). Atomoxetine. StatPearls. [Link]

-

Ring, B. J., et al. (2002). Atomoxetine hydrochloride: clinical drug-drug interaction prediction and outcome. Drug Metabolism and Disposition, 30(12), 1461-1466. [Link]

-

ResearchGate. Proposed scheme for the metabolism of atomoxetine in humans. [Link]

-

ResearchGate. Metabolism of atomoxetine to its major metabolites in humans. [Link]

-

Li, F., et al. (2018). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Xenobiotica, 48(12), 1227-1237. [Link]

-

U.S. Food and Drug Administration. Biopharmaceutics Review for Strattera. [Link]

-

GoodRx. (2022). The Top 4 Atomoxetine (Strattera) Interactions. [Link]

-

Sauer, J. M., et al. (1998). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 26(4), 324-333. [Link]

-

U.S. Food and Drug Administration. (2002). Pharmacology Review Part 1 for Strattera. [Link]

-

Basu, N. K., & Kole, L. (2014). Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model. PLoS One, 9(1), e85733. [Link]

-

Miners, J. O. (2019). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Presentation. [Link]

-

XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

-

Wang, Y., et al. (2019). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules, 24(17), 3169. [Link]

-

Itäaho, K., et al. (2008). Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver. Basic & Clinical Pharmacology & Toxicology, 103(2), 151-157. [Link]

Sources

- 1. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. 4-Hydroxyatomoxetine | Adheron Theurapeutics [adherontherapeutics.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Atomoxetine - Wikipedia [en.wikipedia.org]

- 10. goodrx.com [goodrx.com]

- 11. researchgate.net [researchgate.net]

- 12. xenotech.com [xenotech.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Role of CYP2D6 in the Formation of 4'-Hydroxyatomoxetine Glucuronide

Abstract

Atomoxetine (ATX), a selective norepinephrine reuptake inhibitor, is a cornerstone non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolic pathway, which is dominated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This guide provides an in-depth examination of the critical, rate-determining role of CYP2D6 in the Phase I hydroxylation of atomoxetine to 4'-hydroxyatomoxetine (4-OH-ATX), and the subsequent Phase II conjugation of this metabolite to form 4'-hydroxyatomoxetine-O-glucuronide. We will dissect the enzymatic kinetics, explore the profound clinical implications of CYP2D6 genetic polymorphisms, and present a validated in-vitro experimental workflow using human liver microsomes (HLMs) to investigate this metabolic cascade. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a comprehensive understanding of this critical drug metabolism pathway.

Introduction: The Atomoxetine Metabolic Pathway

Atomoxetine is administered as a hydrochloride salt and is rapidly and completely absorbed following oral administration.[3] Its systemic clearance is governed by three primary oxidative metabolic pathways: aromatic ring hydroxylation, N-demethylation, and benzylic oxidation.[3][4] Of these, aromatic hydroxylation to form 4-hydroxyatomoxetine is the principal route.[3] This Phase I metabolite is pharmacologically equipotent to the parent drug but is typically found at much lower plasma concentrations because it is rapidly conjugated with glucuronic acid (a Phase II reaction) to form the inactive and readily excretable 4-hydroxyatomoxetine-O-glucuronide.[1][5][6]

The entire process is a sequential, two-step enzymatic reaction:

-

Phase I Oxidation: Atomoxetine is hydroxylated to 4-hydroxyatomoxetine, a reaction overwhelmingly catalyzed by CYP2D6.[3][7]

-

Phase II Glucuronidation: 4-hydroxyatomoxetine is then conjugated by UDP-glucuronosyltransferase (UGT) enzymes to form 4-hydroxyatomoxetine-O-glucuronide, the major urinary metabolite.[4]

Crucially, the efficiency of the initial CYP2D6-mediated step dictates the rate of formation of the substrate (4-OH-ATX) available for the subsequent glucuronidation step. Therefore, CYP2D6 activity is the primary determinant of the overall clearance and systemic exposure of atomoxetine.

The Gatekeeper: CYP2D6-Mediated Formation of 4'-Hydroxyatomoxetine

In vitro studies using human liver microsomes (HLMs) and recombinant human P450 enzymes have definitively identified CYP2D6 as the principal enzyme responsible for the formation of 4-OH-ATX.[7] In microsomes with normal CYP2D6 activity, the formation of 4-OH-ATX is highly efficient.[7] However, in microsomes deficient in CYP2D6, this reaction proceeds at a dramatically slower rate, catalyzed inefficiently by multiple other P450 isoforms (including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4).[5][7]

The kinetic difference is stark: studies have shown that CYP2D6 catalyzes this reaction at a rate over 475-fold greater than other P450s.[7] This highlights that while alternative pathways exist, they are kinetically insignificant in individuals with functional CYP2D6.

The Clinical Impact of CYP2D6 Polymorphism

The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes with significant clinical consequences for atomoxetine therapy.[1][4] Individuals can be classified based on their genetic makeup into four main groups:

-

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 4/4). They have minimal to no CYP2D6 activity.

-

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele (e.g., 4/41) or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles (e.g., 1/1).

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to exceptionally high enzyme activity.

This genetic variability directly translates to differences in atomoxetine pharmacokinetics. For a given dose, CYP2D6 Poor Metabolizers (PMs) exhibit a 10-fold higher area-under-the-curve (AUC) and a 5-fold higher peak plasma concentration compared to Extensive Metabolizers (EMs).[5][8]

| Parameter | CYP2D6 Extensive Metabolizer (EM) | CYP2D6 Poor Metabolizer (PM) | Reference |

| Plasma Half-life (t½) | ~5.2 hours | ~21.6 hours | [3] |

| Systemic Clearance (CL) | ~0.35 L/h/kg | ~0.03 L/h/kg | [3] |

| Bioavailability | ~63% | ~94% | [2] |

| Primary Circulating Species | Atomoxetine, 4-hydroxyatomoxetine-O-glucuronide | Atomoxetine, N-desmethylatomoxetine | [9] |

| Time to Excrete Majority of Dose | Within 24 hours | By 72 hours | [9] |

Table 1: Pharmacokinetic parameter comparison between CYP2D6 Extensive and Poor Metabolizers.

These pharmacokinetic differences have tangible clinical effects. PMs may experience a greater therapeutic response but also a higher incidence of adverse effects like increased heart rate and decreased appetite compared to EMs at similar doses.[10][11] Consequently, dosing guidelines often recommend adjustments for patients with known CYP2D6 PM status.[5]

The Subsequent Step: Glucuronidation of 4'-Hydroxyatomoxetine

Once formed by CYP2D6, 4-hydroxyatomoxetine is rapidly and efficiently conjugated by UGT enzymes. This Phase II reaction is the terminal step in the primary clearance pathway, converting the active metabolite into an inactive, water-soluble glucuronide that is easily excreted in the urine.[3][4] Regardless of CYP2D6 phenotype, 4-hydroxyatomoxetine-O-glucuronide is the major urinary metabolite.[4]

The key insight for researchers is that the rate of glucuronide formation is directly dependent on the rate of CYP2D6-mediated hydroxylation. In EMs, the rapid production of 4-OH-ATX leads to its swift glucuronidation and elimination. In PMs, the slow formation of 4-OH-ATX means that this entire pathway is significantly attenuated, forcing clearance through minor, less efficient pathways like N-demethylation (mediated primarily by CYP2C19).[4][7]

Figure 1: Metabolic pathway of Atomoxetine highlighting the rate-limiting role of CYP2D6.

Experimental Protocol: In Vitro Assessment using Human Liver Microsomes

To quantitatively assess the roles of CYP2D6 and UGTs in this pathway, an in vitro incubation study using pooled human liver microsomes (HLMs) is the gold standard. HLMs contain a full complement of both CYP and UGT enzymes. This protocol allows for the simultaneous measurement of the parent drug depletion, Phase I metabolite formation, and Phase II conjugate formation.

Causality Behind Experimental Choices:

-

Why Pooled HLMs? Using HLMs from multiple donors (e.g., >10) averages out individual variability in enzyme expression, providing a more representative model of the general population's metabolic capacity.

-

Why Two Sets of Cofactors? Metabolism is assessed under two conditions: (1) with only the CYP cofactor (NADPH) to isolate Phase I metabolism, and (2) with both CYP (NADPH) and UGT (UDPGA) cofactors to measure the complete Phase I -> Phase II cascade. This allows for direct quantification of the glucuronidation step.

-

Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry provides the necessary sensitivity and specificity to simultaneously quantify atomoxetine, 4-OH-ATX, and its glucuronide conjugate in a complex biological matrix.[12][13][14]

Step-by-Step Methodology

-

Reagent Preparation:

-

HLM Stock: Resuspend pooled human liver microsomes (characterized for CYP2D6 activity) in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 20 mg/mL. Store on ice.

-

Atomoxetine Stock: Prepare a 10 mM stock solution of atomoxetine in methanol.

-

Cofactor Solutions:

-

NADPH Regenerating System (NRS) Solution A: Glucose-6-phosphate, NADP+, MgCl₂ in buffer.

-

NRS Solution B: Glucose-6-phosphate dehydrogenase in buffer.

-

UDPGA Stock: Uridine 5'-diphosphoglucuronic acid trisodium salt at 500 mM in water.

-

-

Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., d3-atomoxetine, duloxetine) for LC-MS/MS analysis.[12][15]

-

-

Incubation Setup:

-

Prepare two sets of 1.5 mL microcentrifuge tubes: "Phase I" and "Phase I+II".

-

To all tubes, add phosphate buffer, HLM suspension (final concentration 0.5 mg/mL), and atomoxetine (final concentration 1-10 µM). Pre-incubate at 37°C for 5 minutes to equilibrate temperature.

-

To the "Phase I+II" tubes, add UDPGA to a final concentration of 5 mM.

-

-

Initiating the Reaction:

-

Initiate the metabolic reactions by adding the NADPH regenerating system (Solutions A and B) to all tubes.

-

Incubate at 37°C in a shaking water bath.

-

-

Time-Point Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) from each incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of the cold quenching solution. This precipitates proteins and halts all enzymatic activity.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the quenched samples thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

Self-Validating Controls:

-

Time-Zero (T0) Control: Samples quenched immediately after adding cofactors. Represents the baseline with no metabolism.

-

No Cofactor Control: Incubation without NADPH/UDPGA. Demonstrates that metabolite formation is dependent on these cofactors and not due to chemical degradation.

-

No HLM Control: Incubation without microsomes. Ensures the parent drug is stable and does not degrade non-enzymatically under assay conditions.

Figure 2: Workflow for the in vitro investigation of Atomoxetine metabolism in HLMs.

Conclusion

The metabolic clearance of atomoxetine is a clear and clinically significant example of how a single polymorphic enzyme, CYP2D6, can act as a gatekeeper for an entire metabolic pathway. Its primary role is not in forming the final glucuronide conjugate, but in performing the critical, rate-limiting hydroxylation that produces the necessary substrate for Phase II enzymes. The profound pharmacokinetic variability observed between CYP2D6 phenotypes underscores the importance of understanding this pathway in drug development, clinical pharmacology, and personalized medicine. The in vitro HLM model presented here provides a robust and reliable system for researchers to probe this relationship, quantify metabolic rates, and predict in vivo outcomes.

References

-

Yu, G., Li, G. F., & Markowitz, J. S. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(6), 479–492. [Link]

-

Ring, B. J., Blex, K. M., & Gillespie, J. S. (2002). Identification of the human cytochromes P450 responsible for atomoxetine metabolism. Drug Metabolism and Disposition, 30(3), 319–323. [Link]

-

Sauer, J. M., Ponsler, G. D., & Mattiuz, E. L. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 573–590. [Link]

-

Marchei, E., D'Aloja, E., & Pellegrini, M. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 576–583. [Link]

-

Dean, L. (2015). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Brown, J. T., & Bishop, J. R. (2020). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (2019). Annotation of CPIC Guideline for atomoxetine and CYP2D6. PharmGKB. [Link]

-

Michelson, D., Faries, D., & Wernicke, J. (2007). CYP2D6 and Clinical Response to Atomoxetine in Children and Adolescents With ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242–251. [Link]

-

Faries, D., Heiligenstein, J., & Bymaster, F. (2007). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242–251. [Link]

-

Sauer, J. M., Ring, B. J., & Witcher, J. W. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metabolism and Disposition, 31(1), 98–107. [Link]

-

Marchei, E., Pacifici, R., & Zuccaro, P. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Ovid. [Link]

-

PharmGKB. (2019). CPIC guideline for Atomoxetine and CYP2D6. YouTube. [Link]

-

Marchei, E., D'Aloja, E., & Pellegrini, M. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]

-

Choi, C. I., Bae, J. W., & Lee, H. I. (2012). Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Journal of Chromatography B, 885-886, 103–108. [Link]

-

Li, F., Lu, J., & Ma, L. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Toxicology and Applied Pharmacology, 409, 115298. [Link]

-

Wikipedia. (n.d.). Atomoxetine. Retrieved January 16, 2026, from [Link]

-

Ramakrishna, N. V., Vishwottam, K. N., & Koteshwara, M. (2010). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 878(2), 171–178. [Link]

-

PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Retrieved January 16, 2026, from [Link]

Sources

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Atomoxetine - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetic Profile of 4'-Hydroxy Atomoxetine Glucuronide for Drug Development Professionals

Executive Summary

Atomoxetine, a selective norepinephrine reuptake inhibitor for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), undergoes extensive metabolism.[1][2][3][4] Its primary metabolic pathway involves hydroxylation to 4'-hydroxyatomoxetine, catalyzed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, followed by rapid conjugation to 4'-Hydroxy Atomoxetine Glucuronide.[2][5][6][7][8] This glucuronide is the major circulating metabolite and the principal form of excreted drug-related material.[6][8][9] Understanding the pharmacokinetics of this major metabolite is critical for a comprehensive assessment of atomoxetine's disposition, safety profile, and for navigating potential drug-drug interactions and variability in patient populations. This guide provides an in-depth analysis of the formation, distribution, and elimination of this compound, the bioanalytical methodologies required for its quantification, and its clinical and regulatory significance.

The Metabolic Journey: From Atomoxetine to its Glucuronide Conjugate

The systemic clearance of atomoxetine is governed by a sequential, two-step metabolic process that is highly dependent on an individual's genetic makeup.

Phase I: CYP2D6-Mediated Hydroxylation

The initial and rate-limiting step in atomoxetine's metabolism is the aromatic hydroxylation at the 4'-position of the phenoxy ring, forming 4'-hydroxyatomoxetine.[2] This reaction is almost exclusively mediated by the CYP2D6 enzyme.[1][2][5][10][11] The high genetic polymorphism of the CYP2D6 gene leads to distinct patient populations:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function who efficiently metabolize atomoxetine.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, representing about 7% of Caucasians, who metabolize the drug at a significantly slower rate.[7][8][12]

-

Intermediate (IMs) and Ultrarapid (UMs) Metabolizers: Representing a spectrum of activity between the two extremes.[13][14]

In PMs, while 4'-hydroxyatomoxetine is still formed, the rate is considerably slower, and other CYP enzymes (like CYP2C19) contribute to minor alternative pathways, such as N-demethylation.[4][7]

Phase II: UGT-Mediated Glucuronidation

Following its formation, the 4'-hydroxyatomoxetine metabolite is rapidly conjugated with glucuronic acid. This Phase II reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a polar glucuronide moiety to the hydroxyl group, forming 4'-hydroxyatomoxetine-O-glucuronide.[1][5][6][7][8] This process dramatically increases the water solubility of the molecule, deactivating it pharmacologically and facilitating its swift elimination from the body, primarily via the kidneys.[8] This glucuronide is the main metabolite excreted in urine.[2][8][9]

Bioanalytical Strategy for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic characterization. Its high polarity presents unique challenges compared to the parent drug.

Recommended Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of atomoxetine and its metabolites due to its high sensitivity and selectivity.[15][16][17]

Step-by-Step Experimental Workflow:

-

Sample Collection: Collect plasma (using K2-EDTA or heparin as anticoagulant) or urine samples. Store immediately at -70°C or below until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw samples on ice.

-

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d3-atomoxetine).[11]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

Rationale: Direct protein precipitation is a rapid and effective method for sample cleanup for this class of compounds, proving more time- and cost-effective than liquid-liquid or solid-phase extraction.[11]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Implement a gradient elution starting with high aqueous content to retain the polar glucuronide, ramping up the organic phase to elute the parent drug and hydroxylated metabolite.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Rationale: A gradient is necessary to achieve chromatographic separation of the highly polar glucuronide from the less polar parent drug and intermediate metabolite within a reasonable run time. The acidic modifier ensures proper ionization.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Atomoxetine: m/z 256.2 → 148.1

-

4'-Hydroxyatomoxetine: m/z 272.2 → 164.1

-

This compound: m/z 448.2 → 272.2 (loss of glucuronide)

-

-

Rationale: MRM provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from matrix components.

-

Pharmacokinetic Profile: An ADME Overview

The pharmacokinetics of this compound are intrinsically linked to the activity of CYP2D6.

Absorption & Formation

The glucuronide is not administered directly; its appearance in systemic circulation is entirely dependent on the rate of atomoxetine absorption and subsequent two-step metabolism. Following oral administration of atomoxetine, the parent drug is rapidly absorbed, reaching peak plasma concentrations in 1-2 hours.[2][9] The formation of the glucuronide metabolite follows, with its concentration profile lagging behind that of the parent drug.

Distribution

While atomoxetine is highly bound to plasma proteins (~98.7%), primarily albumin, its hydroxylated metabolite, 4'-hydroxyatomoxetine, is significantly less bound (66.6%).[1][9] The protein binding of the glucuronide conjugate is expected to be even lower due to its high polarity, which confines its distribution primarily to the total body water and systemic circulation.

Metabolism

This compound is considered a terminal metabolite. The glucuronide moiety is a highly polar, stable group designed to render the compound inactive and facilitate excretion. Further metabolism of this conjugate is not a significant pathway.

Excretion

The primary route of elimination for atomoxetine and its metabolites is via the kidneys.[1] More than 80% of an administered dose is recovered in the urine, with the 4'-hydroxyatomoxetine-O-glucuronide being the most abundant component, accounting for the majority of the excreted dose in EMs (~86%).[8][9] In contrast, less than 3% of the dose is excreted as unchanged atomoxetine.[8][9] This highlights the critical role of metabolism and subsequent glucuronidation in the clearance of the drug.

Factors Driving Pharmacokinetic Variability

The most significant factor influencing the exposure to both parent atomoxetine and its glucuronide metabolite is the functional status of the CYP2D6 enzyme.

Genetic Polymorphism of CYP2D6

The impact of CYP2D6 genotype on the pharmacokinetics of atomoxetine and its metabolites is profound.

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) |

| Atomoxetine AUC | ~2.6 µg·hr/mL | ~18.6-26 µg·hr/mL | ~7-10 fold higher |

| Atomoxetine Cmax | Lower | ~5-fold higher | ~5 fold higher |

| Atomoxetine Half-life | ~5.2 hours | ~21.6-24 hours | ~4-5 fold longer |

| 4-OH-Atomoxetine AUC | Higher | Lower | Lower in PMs |

| 4-OH-Atomoxetine Glucuronide Excretion | Accounts for ~86% of dose | Accounts for ~40% of dose | Reduced formation/excretion |

Data compiled from sources[2][5][7][12].

In PMs, the dramatically reduced clearance of atomoxetine leads to a 10-fold higher area-under-the-curve (AUC) and a 5-fold higher peak concentration (Cmax) compared to EMs.[12] Consequently, the formation of 4'-hydroxyatomoxetine and its subsequent glucuronide is rate-limited, leading to lower overall exposure to these metabolites in PMs.[5]

Drug-Drug Interactions (DDIs)

Coadministration of atomoxetine with strong CYP2D6 inhibitors can phenocopy the PM genotype in EM individuals.

-

Mechanism: Potent inhibitors like paroxetine, fluoxetine, and bupropion block the CYP2D6 enzyme, preventing the primary metabolic clearance of atomoxetine.[9][10][18][19]

-

Outcome: In EMs treated with a CYP2D6 inhibitor, atomoxetine AUC can increase 6- to 8-fold, with Cmax increasing 3- to 4-fold, resulting in exposures similar to those seen in untreated PMs.[7][19] This necessitates dose adjustments when such combinations are clinically required.[3][19]

Clinical and Regulatory Significance

Pharmacological Activity

While the intermediate metabolite, 4'-hydroxyatomoxetine, is pharmacologically active and equipotent to the parent drug as a norepinephrine transporter inhibitor, it circulates at much lower concentrations (1% of atomoxetine in EMs and 0.1% in PMs).[8][11] The final metabolite, this compound, is considered pharmacologically inactive.[6] Its formation is a detoxification and elimination step.

Safety and Tolerability

The increased exposure to the parent drug atomoxetine in PMs, not the glucuronide metabolite, is linked to a higher incidence of certain adverse effects.[3][12][14] Studies have shown that PMs may experience higher rates of side effects like decreased appetite, dry mouth, and insomnia.[14][20][21]

Regulatory Perspective (Metabolites in Safety Testing)

According to regulatory guidelines such as ICH M3(R2), metabolites that are present at concentrations greater than 10% of the total drug-related exposure in humans and are significantly higher in humans than in animal toxicology species may require separate safety testing.[22][23][24][25]

-

Relevance: this compound is a major human metabolite, often exceeding the 10% threshold.[6]

-

Caveat: However, regulatory guidance often considers glucuronide conjugates to be of low toxicological concern, as they are typically inactive and rapidly eliminated.[22] Therefore, dedicated toxicity studies for this specific metabolite are generally not required, provided the parent drug's safety has been adequately characterized in animal models that produce the metabolite.

Conclusion

The pharmacokinetic profile of this compound is a direct reflection of the complex, genetically-driven metabolism of its parent drug, atomoxetine. It serves as the primary endpoint for the drug's elimination pathway. For drug development professionals, a thorough understanding of this metabolite's formation and disposition is not merely an academic exercise. It is fundamental to interpreting clinical data, predicting pharmacokinetic variability, managing drug-drug interactions, and satisfying regulatory expectations for metabolite safety assessment. The pronounced influence of CYP2D6 on the entire metabolic cascade underscores the importance of pharmacogenomic considerations in the clinical use and development of atomoxetine.

References

-

Atomoxetine - Wikipedia. Wikipedia. [Link]

-

Brown JT, Bishop JR, Cates ME. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. J Cent Nerv Syst Dis. 2021;13:11795735211029361. [Link]

-

Sauer JM, Ring BJ, Witcher JW. Clinical pharmacokinetics of atomoxetine. Clin Pharmacokinet. 2005;44(6):571-90. [Link]

-

Dean L. Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]

-

Bishop JR, Ghaed S, Brown JT, et al. Single dose, CYP2D6 genotype-stratified pharmacokinetic study of atomoxetine in children with ADHD. Clin Pharmacol Ther. 2016;99(6):652-60. [Link]

-

Buckley, S. Atomoxetine interactions to avoid. SingleCare. 2024. [Link]

-

Luffer-Atlas D, Atrakchi A, Leach K, et al. Meeting Report: Metabolites in Safety Testing (MIST) Symposium--Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. AAPS J. 2013;15(1):28-36. [Link]

-

Drugs@FDA: Drug Product Strattera (Atomoxetine hydrochloride), NDA021411, Eli Lilly and Company. ClinPGx. [Link]

-

GastroPlus. Simulations of the Drug-Drug Interaction Between Atomoxetine and Quinidine in Poor and Extensive CYP2D6 Metabolizers. Simulations Plus. [Link]

-

Marchei E, D'Angelo V, Zuccaro P, Pichini S. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2012;62:196-203. [Link]

-

FDA. Clinical Pharmacology and Biopharmaceutics Review(s) - Strattera. accessdata.fda.gov. [Link]

-

Atomoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Ring BJ, Eckstein JA, Gillespie JS, et al. Atomoxetine hydrochloride: clinical drug-drug interaction prediction and outcome. Drug Metab Dispos. 2004;32(7):724-30. [Link]

-

Mezher, M. FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. 2016. [Link]

-

Papaseit E, Marchei E, Mortali C, et al. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. ResearchGate. 2012. [Link]

-

Mattiuz EL, Ponsler GD, Witcher JW, et al. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metab Dispos. 2003;31(1):88-97. [Link]

-

Atomoxetine HCl Full Prescribing Information. HealthyPlace. [Link]

-

Dean L, Kane M. Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]

-

Appel DI, Brinda B, Markowitz JS, Newcorn JH, Zhu HJ. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Biomed Chromatogr. 2010;24(9):987-92. [Link]

-

Atomoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Marchei E, D'Angelo V, Zuccaro P, Pichini S. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatograp. Ovid. 2012. [Link]

-

Dean L. Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]

-

Trzepacz PT, Williams DW, Feldman PD, et al. CYP2D6 predicted metabolizer status and safety in adult patients with attention-deficit hyperactivity disorder participating in a large placebo-controlled atomoxetine maintenance of response clinical trial. J Neuropsychiatry Clin Neurosci. 2013;25(4):284-93. [Link]

-

ICH. M3(R2) Implementation Working Group Questions & Answers. ICH. 2012. [Link]

-

Michelson D, Faries D, Wernicke J, et al. CYP2D6 and Clinical Response to Atomoxetine in Children and Adolescents With ADHD. ResearchGate. 2007. [Link]

-

Michelson D, Faries D, Wernicke J, et al. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. J Am Acad Child Adolesc Psychiatry. 2007;46(2):242-51. [Link]

-

FDA. Safety Testing of Drug Metabolites Guidance for Industry. FDA. 2020. [Link]

-

FDA. STRATTERA (atomoxetine HCl) Label. accessdata.fda.gov. [Link]

-

Taylor, J., et al. Atomoxetine. StatPearls. 2023. [Link]

-

4-hydroxyatomoxetine-O-glucuronide. ClinPGx. [Link]

-

Mullen JH, et al. A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. World Journal of Pharmaceutical Research. 2024. [Link]

Sources

- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atomoxetine Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Atomoxetine HCl Full Prescribing Information | HealthyPlace [healthyplace.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Atomoxetine - Wikipedia [en.wikipedia.org]

- 10. simulations-plus.com [simulations-plus.com]

- 11. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Single dose, CYP2D6 genotype-stratified pharmacokinetic study of atomoxetine in children with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2D6 predicted metabolizer status and safety in adult patients with attention-deficit hyperactivity disorder participating in a large placebo-controlled atomoxetine maintenance of response clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Atomoxetine interactions to avoid | SingleCare [singlecare.com]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

- 21. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 24. database.ich.org [database.ich.org]

- 25. fda.gov [fda.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4'-Hydroxy Atomoxetine Glucuronide in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of 4'-Hydroxy Atomoxetine Glucuronide, the primary inactive metabolite of atomoxetine, in human plasma. Atomoxetine, a selective norepinephrine reuptake inhibitor, is widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is heavily influenced by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, making the analysis of its metabolites critical for comprehensive pharmacokinetic and pharmacogenomic studies.[1][2][3] This method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, offering high throughput and accuracy suitable for clinical research and drug development environments.

Introduction: The Significance of Metabolite Quantification

Atomoxetine undergoes extensive phase I and phase II metabolism. The primary phase I pathway is aromatic ring hydroxylation to form 4-hydroxyatomoxetine, a pharmacologically active metabolite, a reaction catalyzed almost exclusively by the CYP2D6 enzyme.[3] This active metabolite is then rapidly conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form this compound, which is pharmacologically inactive and serves as the main elimination product excreted in urine.[4][5]

Genetic variations in the CYP2D6 gene lead to distinct patient populations, including poor metabolizers (PMs) and extensive metabolizers (EMs).[2][3] In PMs, the clearance of atomoxetine is significantly reduced, leading to much higher plasma concentrations of the parent drug and a longer half-life.[2][3] Consequently, accurately quantifying the major glucuronide metabolite is essential to fully characterize the drug's disposition, understand inter-individual variability, and support safety assessments in diverse patient populations.[6][7] LC-MS/MS is the definitive analytical technique for this purpose, providing unparalleled selectivity and sensitivity for quantifying metabolites directly in complex biological matrices.[8][9][10]

Metabolic Pathway of Atomoxetine

The biotransformation of atomoxetine is a critical aspect of its pharmacology. The following pathway illustrates the key steps leading to the formation of the target analyte.

Caption: Metabolic conversion of Atomoxetine.

Analytical Strategy and Rationale

The direct analysis of glucuronide conjugates presents unique challenges. These molecules are significantly more hydrophilic than their parent aglycones, which can lead to poor retention on traditional reversed-phase chromatography columns.[8][11][12][13] Furthermore, in-source fragmentation or collision-induced dissociation of the glucuronide moiety can artificially inflate the signal of the parent aglycone, necessitating complete chromatographic separation.[11]

This protocol addresses these challenges through:

-

Optimized Chromatography: A biphenyl or phenyl-hexyl stationary phase is employed to enhance retention of polar aromatic compounds through alternative pi-pi interactions, ensuring separation from the solvent front and matrix components.[14]

-

Simple & Efficient Sample Preparation: Protein precipitation with acetonitrile is selected for its speed, efficiency in removing proteins, and compatibility with high-throughput workflows.[15][16] This method avoids the potential for incomplete recovery or analyte degradation associated with more complex liquid-liquid or solid-phase extraction procedures.

-

Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound-d3 compensates for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, ensuring the highest level of accuracy and precision.[16][17]

Detailed Experimental Protocol

Materials and Reagents

-

Reference Standards: 4'-Hydroxy Atomoxetine β-D-Glucuronide (MW: 447.48)[18], 4'-Hydroxy Atomoxetine β-D-Glucuronide-d3 (SIL-IS).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Blank human plasma (K2-EDTA).

-

Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, 96-well collection plates, analytical balance.

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.

Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) and quality control (QC) samples. Prepare a separate working solution for the SIL-IS.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare CCs (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (unknowns, CCs, or QCs) into a 96-well plate.

-

Add 10 µL of the SIL-IS working solution to each well (except double blanks).

-

Add 150 µL of cold acetonitrile to each well to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl, 2.6 µm, 50 x 2.1 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive |

| Spray Voltage | +3500 V |

| Source Temp. | 350°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | m/z 448.2 → 272.1 (Precursor [M+H]⁺ → Product) |

| Collision Energy (CE) | 25 eV |

| IS Transition | m/z 451.2 → 275.1 ([M+H]⁺-d3 → Product-d3) |

| Collision Energy (CE) | 25 eV |

Note: Mass transitions are based on the characteristic neutral loss of the glucuronic acid moiety (176 Da).[19] Instrument parameters such as declustering potential and collision cell exit potential should be optimized for the specific mass spectrometer used.

Analytical Workflow

The following diagram outlines the complete process from sample handling to final data reporting.

Caption: End-to-end analytical workflow.

Method Validation and Acceptance Criteria

This method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[20][21][22] Key validation experiments and typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Selectivity | Analysis of ≥6 blank matrix sources for interferences at the analyte and IS retention times. | Response in blank samples should be <20% of the LLOQ response. |

| Linearity | Calibration curve with ≥6 non-zero points, analyzed using a weighted (1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Analysis of QC samples at ≥3 concentrations in 5 replicates over ≥3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| LLOQ | Lowest standard on the calibration curve meeting accuracy and precision criteria. | Signal-to-noise ratio ≥ 10. |

| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution. | CV of the IS-normalized matrix factor across different lots should be ≤15%. |

| Recovery | Comparison of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Recovery should be consistent, precise, and reproducible. |

| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideally suited for supporting large-scale clinical trials, pharmacokinetic assessments, and studies investigating the impact of CYP2D6 genetic polymorphisms on atomoxetine metabolism. The methodology is robust and can be validated to meet regulatory standards for bioanalytical assays.

References

-

Ferguson, M. et al. (2021). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PMC - PubMed Central. [Link]

-

PharmGKB. Atomoxetine. ClinPGx. [Link]

-

National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI - NIH. [Link]

-

PharmGKB. Atomoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics. [Link]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]

-

IntechOpen. (2011). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]

-

Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism. [Link]

-

Hu, C., et al. (2014). Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. Journal of Chromatography B. [Link]

-

Johnson-Davis, K. L., et al. (2016). Development and Validation of a Novel LC–MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Journal of Analytical Toxicology. [Link]

-

Hsieh, Y., et al. (2020). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

-

Mullen, J. H., et al. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Lu, H., & Li, C. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews. [Link]

-

Shiraishi, H., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. IJPRA. [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA. [Link]

-

van Vliet, E. D., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

-

Chromatography Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Chromatography Online. [Link]

-

Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

ResearchGate. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

DeSilva, B., et al. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Biomedical Chromatography. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

-

The AAPS Journal. (2010). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites. The AAPS Journal. [Link]

-

Pharmaffiliates. Atomoxetine-impurities - Glucuronides. Pharmaffiliates. [Link]

-

CORE. (2014). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]

Sources